(Z)-3-(2,4-Dichloro-3-methoxy-5-((Z)-4-((4-methoxybenzyl)amino)-4-oxobut-2-en-2-yl)phenyl)-N-ethylbut-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[2,4-dichloro-3-methoxy-5-[(Z)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-en-2-yl]phenyl]-N-ethylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N2O4/c1-6-28-21(30)11-15(2)19-13-20(24(27)25(33-5)23(19)26)16(3)12-22(31)29-14-17-7-9-18(32-4)10-8-17/h7-13H,6,14H2,1-5H3,(H,28,30)(H,29,31)/b15-11-,16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHGLRSBMSRHAJ-NFLUSIDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=C(C)C1=CC(=C(C(=C1Cl)OC)Cl)C(=CC(=O)NCC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C(/C)\C1=CC(=C(C(=C1Cl)OC)Cl)/C(=C\C(=O)NCC2=CC=C(C=C2)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,4-Dichloro-3-methoxy-5-((Z)-4-((4-methoxybenzyl)amino)-4-oxobut-2-en-2-yl)phenyl)-N-ethylbut-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure, and relevant case studies.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity. The presence of dichloro and methoxy groups, along with an enamide structure, suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
| En. cloacae | 0.004 | 0.008 |
These results indicate that the compound may possess a similar or enhanced antimicrobial efficacy compared to established antibiotics like ampicillin and streptomycin .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties, particularly through the inhibition of specific cancer cell lines. In vitro studies have indicated that compounds with analogous structures can induce apoptosis in cancer cells by targeting pathways involved in cell proliferation and survival.
The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. Molecular docking studies have suggested that the compound may interact with specific protein targets, leading to reduced bacterial viability or cancer cell growth.
Case Studies
- Antibacterial Efficacy : A study evaluating various derivatives found that compounds similar to (Z)-3-(2,4-Dichloro-3-methoxy...) exhibited MIC values significantly lower than traditional antibiotics against strains such as E. coli and S. aureus. This highlights the compound's potential as a lead candidate for antibiotic development .
- Anticancer Research : In another investigation focusing on derivatives of this compound, researchers observed notable cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations . The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains dual Z-configured enamide groups.
- Substituted with dichloro, methoxy, and 4-methoxybenzylamino moieties on a phenyl backbone.
- Designed for high bioactivity, likely targeting enzymatic or receptor-based pathways .
Comparison with Structurally and Functionally Similar Compounds
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Key Differences :
- Core Structure: Features a thiazolidinone ring instead of a phenyl-enamide backbone .
- Applications: Likely optimized for kinase inhibition or antimicrobial activity due to thiazolidinone’s known role in such pathways .
| Parameter | Target Compound | Thiazolidinone Analogue |
|---|---|---|
| Molecular Weight | 491.41 | ~420 (estimated) |
| Key Functional Groups | Dichloro, enamide | Thiazolidinone, imino |
| Bioactivity Focus | Enzyme inhibition | Antimicrobial/Kinase inhibition |
| Structural Flexibility | Rigid enamide | Flexible thiazolidinone |
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
Key Differences :
- Core Structure : Simpler benzamide scaffold with ethoxymethoxy and dichlorophenyl groups .
- Applications : Commercial pesticide, contrasting with the target compound’s pharmaceutical focus .
| Parameter | Target Compound | Etobenzanid |
|---|---|---|
| Molecular Weight | 491.41 | 344.21 (estimated) |
| Chlorine Substitution | 2,4-Dichloro | 2,3-Dichloro |
| Primary Use | Pharmaceutical R&D | Pesticide |
| Structural Complexity | High | Moderate |
Compound 273 (2,2-Dichloro-N-(4-methoxybenzyl)-N-[2-(4-methoxyphenyl)-1-methyl-vinyl]-acetamide)
Key Differences :
- Core Structure : Dichloroacetamide with methoxybenzyl and vinyl substituents .
- Synthetic Pathway : Likely shares carbodiimide-mediated amidation steps with the target compound .
- Bioactivity: Potential overlap in targeting chlorinated aromatic pathways but lacks the oxobut-2-enamide moiety .
| Parameter | Target Compound | Compound 273 |
|---|---|---|
| Molecular Weight | 491.41 | ~450 (estimated) |
| Enamide Presence | Yes | No |
| Methoxybenzyl Group | Yes | Yes |
| Chlorine Configuration | 2,4-Dichloro | 2,2-Dichloro |
Research Findings and Implications
- Target Compound Advantages: Enhanced stereochemical control (Z-configuration) improves binding specificity compared to etobenzanid’s simpler structure . Dual enamide groups offer superior pharmacokinetic profiles over thiazolidinone analogues, which may suffer from metabolic instability .
- Limitations: Synthetic complexity (≥97% purity requires advanced purification) increases production costs compared to pesticides like etobenzanid . Limited solubility data compared to Compound 273, necessitating further formulation studies .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (Z)-3-(...), and how can intermediates be characterized?
- Methodology :
- Stepwise coupling : Use Suzuki-Miyaura or Buchwald-Hartwig amination to assemble the core structure, ensuring stereochemical control via Z-selective olefin formation (e.g., Wittig or Horner-Wadsworth-Emmons reactions) .
- Intermediate characterization :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and stereochemistry (e.g., coupling constants for Z-configuration olefins) .
- FTIR to verify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- HRMS for molecular ion validation (e.g., ESI-MS with <2 ppm error) .
Q. Which spectroscopic techniques are critical for confirming stereochemistry and functional groups?
- Key techniques :
- 2D NMR (COSY, NOESY): Resolve spatial proximity of protons (e.g., NOE correlations between olefinic protons to confirm Z-configuration) .
- 13C DEPT : Identify methoxy (-OCH3) and dichlorophenyl carbons .
- X-ray crystallography : Resolve absolute stereochemistry using SHELX refinement (e.g., Flack parameter <0.1 for chiral centers) .
Q. How can molecular docking predict biological targets for (Z)-3-(...)?
- Protocol :
- Target selection : Prioritize receptors with structural homology to known benzamide ligands (e.g., dopamine D2 or serotonin 5-HT3 receptors) .
- Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand docking.
- Validation : Compare docking scores (ΔG) with experimental IC50 values from radioligand binding assays .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) or machine learning?
- Strategies :
- Bayesian optimization : Iteratively adjust variables (e.g., temperature, catalyst loading) to maximize yield. Implement via Python libraries like Scikit-optimize .
- Flow chemistry : Use continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation for controlled oxidation steps) .
- Example : A 3-factor DoE (solvent polarity, reaction time, stoichiometry) identified acetonitrile as optimal for amide coupling (yield increase from 65% to 89%) .
Q. How to resolve contradictions between crystallographic and spectroscopic structural data?
- Approach :
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of amide groups) that may explain discrepancies in solution vs. solid-state structures .
Q. What in vitro assays evaluate (Z)-3-(...) interactions with dopamine/serotonin receptors?
- Assay design :
- Radioligand displacement : Use [³H]spiperone (D2) or [³H]GR65630 (5-HT3) to measure Ki values .
- Functional assays :
- cAMP inhibition (D2 receptor Gi-coupled activity).
- Calcium flux (5-HT3 ion channel activation) .
- Controls : Include reference antagonists (e.g., haloperidol for D2, ondansetron for 5-HT3) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
